molecular formula C16H18N4O B3001344 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895008-18-1

5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B3001344
CAS No.: 895008-18-1
M. Wt: 282.347
InChI Key: RLMKKHZBMOFTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a butyl chain at the N5 position and a 2-methylphenyl group at the N1 position. The pyrazolo[3,4-d]pyrimidin-4-one core is known to interact with targets such as cyclin-dependent kinases (CDKs), epidermal growth factor receptors (EGFR), and glycogen synthase kinase (GSK), making it a promising pharmacophore for anticancer drug development .

Properties

IUPAC Name

5-butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-3-4-9-19-11-17-15-13(16(19)21)10-18-20(15)14-8-6-5-7-12(14)2/h5-8,10-11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMKKHZBMOFTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This one-flask reaction includes Vilsmeier amidination, imination reactions, and sequential intermolecular heterocyclization . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and high atom economy are often applied to scale up the synthesis process. One-pot reactions are preferred to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Pharmacological Significance

1.1 Kinase Inhibition
The compound belongs to a class of molecules known for their ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are critical in regulating the cell cycle, and their inhibition can lead to reduced proliferation of cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its structural similarity to adenine, allowing it to effectively mimic ATP in binding to kinase domains. This property makes it a promising candidate for developing selective CDK inhibitors, which can be used in targeted cancer therapies .

1.2 Antitumor Activity
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity across various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The compound's ability to induce apoptosis and inhibit tumor growth has been substantiated through in vitro studies, demonstrating IC50 values that suggest potent activity against these cell lines .

Case Studies and Research Findings

3.1 In Vitro Studies
A series of studies have evaluated the cytotoxic effects of 5-butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one on various cancer cell lines. For instance:

Cell LineIC50 (nM)Reference
MCF-725
HepG230
HCT-11620

These findings underscore the compound's potential as a lead structure for further drug development targeting specific cancers.

3.2 Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For example, alterations in the substituents on the phenyl ring or variations in the butyl chain have been shown to enhance potency against specific kinases or improve selectivity towards CDK inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The antitumor efficacy and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are highly dependent on substituents at the N1 and N5 positions. Below is a detailed comparison of 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one with structurally related compounds:

Structural and Activity Comparison Table

Compound Name N1 Substituent N5 Substituent IC50 (MCF-7, µM) Key Findings
10e (3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one) Phenyl 4-nitrobenzylideneamino 11 Most potent derivative; aromatic substitution with electron-withdrawing NO₂ group enhances activity via azomethine spacer .
10d Phenyl 4-fluorobenzylideneamino 12 Fluorine substituent at para position contributes to high activity; second-most potent in the series .
8b (5-(4-hydroxyphenyl)-1-phenyl derivative) Phenyl 4-hydroxyphenyl 25 Moderate activity; hydroxyl group reduces potency compared to nitro/fluoro analogs .
9 (5-amino-1-phenyl derivative) Phenyl Amino 84 Least active; free amino group at N5 diminishes activity, highlighting the need for aromatic/azomethine substitution .
5-(4-Bromobenzyl)-1-(2-methylphenyl) derivative 2-methylphenyl 4-bromobenzyl N/A Structural analog with 2-methylphenyl group; activity data unavailable, but bromine may enhance lipophilicity and binding .
This compound 2-methylphenyl Butyl N/A Hypothesized lower activity than 10e due to aliphatic N5 substituent; 2-methylphenyl may improve lipophilicity or steric interactions compared to phenyl .

Key Structure-Activity Relationships (SAR)

N5 Substitution: Aromatic or azomethine substituents (e.g., nitrobenzylideneamino in 10e) significantly enhance activity by facilitating π-π stacking or hydrogen bonding with kinase targets. Aliphatic groups (e.g., butyl) are less favorable due to reduced electronic interactions . Electron-withdrawing groups (NO₂, F, Cl) at the para position of benzylideneamino derivatives improve potency compared to electron-donating groups (OCH₃, OH) .

Core Modifications :

  • Methyl groups at the 3- and 6-positions (e.g., in 10e) optimize the electronic environment and steric fit within kinase active sites .

Pharmacokinetic Considerations

  • Pyrazolo[3,4-d]pyrimidin-4-ones generally exhibit poor aqueous solubility due to high lipophilicity. Nano-encapsulation in liposomes or albumin nanoparticles has been shown to improve bioavailability for analogs like LP-2 .
  • The butyl chain in the target compound may further exacerbate solubility challenges, necessitating formulation strategies for clinical applicability .

Biological Activity

5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. Its chemical formula is C17H21N5C_{17}H_{21}N_5, and it has a molecular weight of approximately 295.38 g/mol. The specific structural features contribute to its pharmacological properties and interactions with biological targets.

Target Enzyme:
The primary target of this compound is CDK2, a critical enzyme in cell cycle regulation. By inhibiting CDK2 activity, this compound affects the transition from the G1 phase to the S phase of the cell cycle, leading to reduced cell proliferation.

Biochemical Pathways:
Inhibition of CDK2 has downstream effects on several signaling pathways involved in cell growth and division. This mechanism is particularly relevant in cancer biology, where uncontrolled cell proliferation is a hallmark.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. For instance:

  • IC50 Values: The compound has shown IC50 values ranging from 0.057 μM to 3.646 μM against different cancer cell lines, indicating potent inhibitory effects on tumor growth .
  • Selectivity: Studies suggest that the compound demonstrates selectivity for cancer cells over normal cells, which is crucial for minimizing side effects during treatment .

Case Studies

  • Breast Cancer Models: In studies involving MDA-MB-231 triple-negative breast cancer cells, treatment with this compound resulted in a notable reduction in cell viability compared to control groups. The observed effects included increased apoptosis markers such as caspase activation .
  • Metastatic Potential: In vivo studies using BALB/c nude mouse models demonstrated that the compound significantly inhibited lung metastasis in tumor-bearing mice, outperforming known chemotherapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability and metabolic stability:

  • Oral Bioavailability: Studies report an oral bioavailability of approximately 31.8% following administration .
  • Clearance Rate: The compound exhibits a clearance rate of about 82.7 mL/h/kg post intravenous administration .

Comparison with Related Compounds

Compound NameIC50 (μM)TargetRemarks
This compound0.057 - 3.646CDK2Potent antitumor activity
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineNot reportedCDK1/2/9Similar scaffold but less studied
Pyrazolo[1,5-a]pyrimidine derivativesVariesVarious kinasesBroader applications in oncology

Q & A

Q. What are the standard synthetic routes for 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves cyclocondensation of aminopyrazole precursors with appropriate electrophiles. For example:
  • Route 1 : Reacting 5-amino-1-phenylpyrazole-4-carbonitrile with chloroformamidine in ethanol under reflux yields the pyrazolo[3,4-d]pyrimidine core .
  • Route 2 : Substituent introduction via nucleophilic substitution or cross-coupling reactions. For instance, alkylation of the pyrazole nitrogen using butyl halides in dry acetonitrile at 60–80°C, followed by purification via recrystallization (e.g., from acetonitrile or dioxane) .
  • Optimization : Solvent polarity (e.g., dichloromethane vs. pyridine) and temperature (reflux vs. room temperature) critically affect yield and purity. Catalytic additives (e.g., K2CO3) may enhance alkylation efficiency .

Q. How is the compound characterized structurally, and what spectroscopic techniques are employed?

  • Methodological Answer :
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680–1700 cm<sup>−1</sup> for the pyrimidinone ring) .
  • <sup>1</sup>H NMR : Identifies substituent environments. For example, the butyl group shows characteristic triplet (~0.9 ppm, CH3), multiplet (1.3–1.5 ppm, CH2), and triplet (2.4–2.6 ppm, N–CH2) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 323) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields and purity across studies?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Work-up protocols : Neutralization with HCl vs. NaOH affects precipitate purity .
  • Purification methods : Recrystallization solvents (acetonitrile vs. ethanol/dioxane) influence crystal lattice inclusion of impurities .
  • Analytical thresholds : HPLC purity >95% may exclude minor isomers detectable via LC-MS .
    Recommendation : Cross-validate results using multiple techniques (e.g., TLC, HPLC, melting point analysis) and report detailed procedural conditions .

Q. What computational strategies are used to study structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidin-4-one derivatives?

  • Methodological Answer :
  • Docking Studies : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. Substituent bulk (e.g., butyl vs. phenyl groups) modulates steric interactions .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) or lipophilicity (logP) with biological activity. For example, electron-withdrawing groups on the 2-methylphenyl ring enhance antiviral potency .
  • MD Simulations : Assess conformational stability in solvent (e.g., water vs. DMSO) to guide solubility optimization .

Q. What strategies mitigate solubility limitations in biological assays for this compound?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability while improving aqueous solubility .
  • Prodrug derivatization : Introduce phosphate or glycoside groups at the pyrimidinone oxygen to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.